molecular formula C10H10N4 B13758042 7-Methyl-1,8-naphthyridine-2-carboximidamide

7-Methyl-1,8-naphthyridine-2-carboximidamide

Cat. No.: B13758042
M. Wt: 186.21 g/mol
InChI Key: SHXKLGQJAJKEQD-UHFFFAOYSA-N
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Description

7-Methyl-1,8-naphthyridine-2-carboximidamide is a chemical compound with the molecular formula C10H11ClN4. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

The synthesis of 7-Methyl-1,8-naphthyridine-2-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 7-methyl-1,8-naphthyridine with appropriate reagents to introduce the carboximidamide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

7-Methyl-1,8-naphthyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

7-Methyl-1,8-naphthyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,8-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

7-methyl-1,8-naphthyridine-2-carboximidamide

InChI

InChI=1S/C10H10N4/c1-6-2-3-7-4-5-8(9(11)12)14-10(7)13-6/h2-5H,1H3,(H3,11,12)

InChI Key

SHXKLGQJAJKEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C(=N)N

Origin of Product

United States

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